molecular formula C15H22O2 B12603619 cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one CAS No. 871482-76-7

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one

Cat. No.: B12603619
CAS No.: 871482-76-7
M. Wt: 234.33 g/mol
InChI Key: DFYBCZSXRSGTBE-NEPJUHHUSA-N
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Description

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the cyclohexyl group through a Friedel-Crafts alkylation reaction. The final step often involves the reduction of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one: shares similarities with other cyclohexyl and hexahydroindenone derivatives.

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different core structures.

    Hexahydroindenone derivatives: Compounds with similar hexahydroindenone cores but different substituents.

Properties

CAS No.

871482-76-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3aR,7aS)-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C15H22O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h10-12,16H,1-9H2/t11-,12+/m1/s1

InChI Key

DFYBCZSXRSGTBE-NEPJUHHUSA-N

Isomeric SMILES

C1CCC(CC1)C2=C([C@@H]3CCCC[C@@H]3C2=O)O

Canonical SMILES

C1CCC(CC1)C2=C(C3CCCCC3C2=O)O

Origin of Product

United States

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